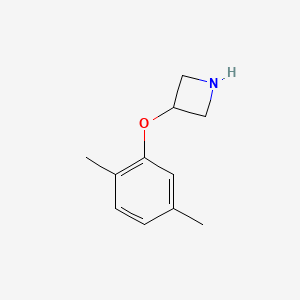

3-(2,5-Dimethylphenoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(2,5-dimethylphenoxy)azetidine |

InChI |

InChI=1S/C11H15NO/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |

InChI Key |

MRVQLOQAKVBDBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2CNC2 |

Origin of Product |

United States |

Contextualizing Azetidine Based Scaffolds in Modern Chemical Biology

Azetidines are four-membered saturated nitrogen heterocycles that represent a unique class of building blocks in organic synthesis and medicinal chemistry. rsc.orgub.bw Their significance stems from a combination of inherent ring strain, which drives their reactivity, and greater stability compared to their three-membered counterparts, aziridines, allowing for more manageable handling and selective chemical transformations. rsc.org This strained ring system makes them valuable synthons for creating more complex molecular architectures through ring-opening or ring-expansion reactions, yielding highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and piperidines. rsc.org

In modern chemical biology, azetidine (B1206935) scaffolds are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties when incorporated into larger molecules. researchgate.net They can act as rigid spacers or introduce specific conformational constraints, which can be crucial for optimizing a molecule's binding affinity to a biological target. acs.org The fully reduced azetidine ring, while historically less common in drug discovery than its β-lactam form, is now being explored more thoroughly. nih.gov Researchers are developing synthetic methods to create diverse libraries of azetidine-based compounds, particularly for applications targeting the central nervous system (CNS), where stringent physicochemical properties are required for blood-brain barrier penetration. nih.govacs.org The use of azetidines as unnatural amino acid surrogates in peptidomimetics further highlights their versatility and importance in contemporary drug design. ub.bwrsc.org

Rationale for Focused Academic Investigation of 3 2,5 Dimethylphenoxy Azetidine

The specific academic interest in 3-(2,5-Dimethylphenoxy)azetidine arises from its structural components and their implications for biological activity. The molecule combines an azetidine (B1206935) core with a 2,5-dimethylphenoxy group. This particular substitution pattern is of interest in medicinal chemistry for several reasons.

Firstly, the phenoxy-azetidine motif is a key structural element in a class of compounds known as norepinephrine (B1679862) reuptake inhibitors (NRIs). These compounds are investigated for their potential in treating a variety of neurological and psychiatric disorders. The azetidine ring acts as a compact and rigid scaffold that correctly orients the phenoxy group for interaction with the norepinephrine transporter (NET).

The investigation of this compound is therefore driven by its potential as a novel monoamine reuptake inhibitor. Research in this area often involves the synthesis of a series of analogs to establish a structure-activity relationship (SAR), aiming to optimize potency and selectivity for specific monoamine transporters.

Scope and Objectives of Contemporary Research on 3 2,5 Dimethylphenoxy Azetidine

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" and "functional group interconversions" (FGIs). youtube.comicj-e.orgyoutube.com

Strategic Bond Disconnections and Key Precursors

The most logical disconnection in the this compound target molecule is the ether linkage (C-O bond). This disconnection is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com This leads to two key precursors: the 2,5-dimethylphenoxide anion and a 3-haloazetidine or a related azetidine with a good leaving group at the 3-position.

A further disconnection of the 3-substituted azetidine precursor involves breaking the C-N bonds of the azetidine ring itself. A common and effective strategy for forming four-membered rings is through intramolecular nucleophilic substitution. acs.orgmagtech.com.cn This retrosynthetic step leads to an open-chain precursor, typically a γ-amino alcohol or a related compound with a leaving group at the γ-position relative to the nitrogen atom.

Therefore, a plausible retrosynthetic pathway for this compound is as follows:

The key precursors identified through this analysis are:

2,5-Dimethylphenol: A commercially available starting material.

3-Hydroxyazetidine or a derivative: This is a crucial intermediate. Its synthesis is a key challenge that will be addressed in the following sections.

Open-chain precursors: Such as 1-amino-3-halo-propan-2-ol or epichlorohydrin (B41342) and an appropriate amine. google.comgoogle.com

Assessment of Synthetic Feasibility and Challenges

The feasibility of this synthetic plan hinges on the successful execution of two key transformations: the formation of the azetidine ring and the subsequent etherification.

The primary challenge lies in the synthesis of the 3-hydroxyazetidine intermediate. The construction of the strained four-membered azetidine ring can be difficult, often competing with elimination reactions. acs.org Furthermore, the nitrogen atom of the azetidine requires a suitable protecting group during some synthetic steps to prevent unwanted side reactions.

The Williamson ether synthesis to connect the 2,5-dimethylphenoxy moiety is generally a high-yielding and reliable reaction. wikipedia.orgfrancis-press.com However, the reactivity of the 3-hydroxyazetidine and the potential for side reactions, such as N-arylation, need to be considered. The choice of base and reaction conditions will be critical to favor O-arylation.

Classical and Emerging Azetidine Ring-Forming Reactions Applied to this compound

Cyclization Approaches for Azetidine Core Construction

The most common method for forming the azetidine ring is through the intramolecular cyclization of a γ-amino halide or a related compound with a leaving group. acs.org This involves the formation of a C-N bond via nucleophilic substitution.

A widely used precursor for 3-hydroxyazetidine is 1-benzyl-3-hydroxyazetidine, which can be synthesized from the reaction of benzylamine (B48309) with epichlorohydrin. google.com The subsequent removal of the benzyl (B1604629) protecting group yields 3-hydroxyazetidine hydrochloride. google.comgoogle.comchemicalbook.comwipo.int

| Precursors | Reaction | Product | Key Features |

| Benzylamine and Epichlorohydrin | Ring-opening followed by intramolecular cyclization | 1-Benzyl-3-hydroxyazetidine | A common and well-documented route. google.com |

| 1-Benzyl-3-hydroxyazetidine | Hydrogenolysis (e.g., Pd/C, H₂) | 3-Hydroxyazetidine | Removal of the benzyl protecting group. chemicalbook.comscienceopen.com |

| tert-Butylamine and Epichlorohydrin | Cyclization, acetylation, and deacetylation | 3-Hydroxyazetidine hydrochloride | An alternative route with different protecting group strategy. google.com |

Emerging methods for azetidine synthesis include [2+2] photocycloadditions between imines and alkenes, and ring expansion reactions of aziridines. nih.govmagtech.com.cnnih.gov While powerful, the application of these methods to the direct synthesis of this compound has not been extensively reported and would likely require significant methodological development.

Post-Cyclization Functionalization for Phenoxy Moiety Introduction

Once the 3-hydroxyazetidine core is established, the introduction of the 2,5-dimethylphenoxy group is typically achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of 2,5-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on the 3-position of the azetidine ring.

For this step, the 3-hydroxyazetidine intermediate is usually converted to a derivative with a better leaving group, such as a tosylate or mesylate, to facilitate the nucleophilic substitution.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| N-protected-3-hydroxyazetidine | 2,5-Dimethylphenol | Mitsunobu reaction (DEAD, PPh₃) | N-protected-3-(2,5-dimethylphenoxy)azetidine |

| N-protected-3-mesyloxyazetidine | Sodium 2,5-dimethylphenoxide | SN2 reaction | N-protected-3-(2,5-dimethylphenoxy)azetidine |

The final step would involve the removal of the nitrogen protecting group (e.g., Boc, Cbz) under appropriate conditions to yield the target compound, this compound.

Stereoselective Synthesis of this compound

The development of stereoselective methods for the synthesis of substituted azetidines is an active area of research, driven by the importance of stereochemistry in biological activity. researchgate.netuni-muenchen.de While specific stereoselective syntheses of this compound are not widely documented, general strategies for the stereocontrolled synthesis of 3-substituted azetidines can be applied.

One approach involves the use of chiral starting materials. For instance, starting from a chiral precursor like D-azetidine-2-carboxylic acid could allow for the stereospecific introduction of substituents. harvard.edu Another strategy is the use of chiral catalysts or auxiliaries in the ring-forming or functionalization steps. For example, enantioselective reductions of azetidin-3-ones or stereoselective cyclization reactions of chiral γ-amino alcohols can provide access to enantiomerically enriched azetidines. acs.orgrsc.org

Recent advances have also demonstrated the stereospecific C(sp³)–H arylation of azetidines, offering a powerful tool for the direct and stereocontrolled introduction of aryl groups at the C3 position. harvard.edu While this has been demonstrated for C-C bond formation, its adaptation for C-O bond formation could open new avenues for the stereoselective synthesis of compounds like this compound.

Chiral Auxiliary-Based Methodologies

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to induce stereoselectivity. thieme-connect.deyoutube.com In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction.

A plausible synthetic route could involve the use of a chiral auxiliary derived from readily available amino alcohols, such as Evans oxazolidinones or Oppolzer's camphorsultam. thieme-connect.deyoutube.com For instance, an N-acylated chiral auxiliary could be used to direct the stereoselective alkylation or arylation of a suitable azetidine precursor.

A representative, albeit general, approach using a chiral auxiliary is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acylation of Chiral Auxiliary | Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone), n-BuLi, Acyl chloride | Attachment of the prochiral substrate to the chiral auxiliary. |

| 2 | Stereoselective Transformation | Lewis acid (e.g., TiCl4), Nucleophile (e.g., 2,5-dimethylphenoxide) | Diastereoselective introduction of the 2,5-dimethylphenoxy group. |

| 3 | Cleavage of Auxiliary | LiOH, H2O2 | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the principles of chiral auxiliary-directed synthesis are broadly applicable and represent a viable strategy for obtaining enantiomerically pure forms of the target compound. rsc.org

Asymmetric Catalysis for Enantioselective Azetidine Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. rsc.org This strategy employs a chiral catalyst to create the desired stereocenter in the product.

For the synthesis of this compound, a potential route involves the copper-catalyzed asymmetric addition of 2,5-dimethylphenol to an N-protected azetine. Chiral ligands, such as those based on bis(oxazoline) or phosphine (B1218219) derivatives, can be employed to induce enantioselectivity. organic-chemistry.org

A proposed catalytic cycle is depicted below:

| Catalyst System | Substrate | Reaction Type | Enantioselectivity (ee) | Reference |

| Cu(I)/Chiral Ligand | N-Boc-azetine, 2,5-dimethylphenol | Asymmetric O-arylation | High (hypothetical) | organic-chemistry.org |

| Rh-catalyzed | Arylboronic acids, Pyridine (B92270) | Asymmetric reductive Heck reaction | up to >99% ee | nih.gov |

The development of new chiral catalysts and the optimization of reaction conditions are active areas of research that could lead to highly efficient and enantioselective syntheses of 3-aryloxy-azetidines. organic-chemistry.org

Diastereoselective Synthesis of Key Intermediates

The diastereoselective synthesis of key intermediates is another powerful strategy to control the stereochemistry of the final product. A common and crucial intermediate for the synthesis of 3-substituted azetidines is N-Boc-3-hydroxyazetidine. The stereochemistry of this alcohol can be controlled, which then dictates the stereochemistry of the final product upon substitution.

One approach involves the reduction of N-Boc-3-azetidinone using a chiral reducing agent to produce enantiomerically enriched N-Boc-3-hydroxyazetidine. Subsequent Mitsunobu reaction with 2,5-dimethylphenol would then proceed with inversion of configuration to yield the desired enantiomer of this compound.

| Intermediate | Diastereoselective Reaction | Reagents | Diastereomeric Ratio (d.r.) |

| N-Boc-3-azetidinone | Asymmetric Reduction | Chiral borane (B79455) reagent | High (expected) |

| N-Boc-3-hydroxyazetidine | Mitsunobu Reaction | 2,5-Dimethylphenol, DEAD, PPh3 | Inversion of stereochemistry |

The diastereoselectivity of such reactions is often high, providing a reliable method for accessing stereochemically defined building blocks.

Sustainable and Scalable Synthetic Approaches for this compound

The development of sustainable and scalable synthetic routes is a primary focus in modern pharmaceutical and chemical manufacturing. instituteofsustainabilitystudies.commdpi.comctfassets.netnih.govnih.gov These approaches aim to minimize environmental impact, reduce costs, and improve safety and efficiency.

Green Chemistry Principles in Azetidine Synthesis (e.g., Solvent Selection, Atom Economy)

Applying the principles of green chemistry is essential for the sustainable synthesis of this compound. instituteofsustainabilitystudies.commdpi.comctfassets.netnih.govnih.gov Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic methods are inherently more atom-economical than those requiring stoichiometric reagents. mdpi.com

Solvent Selection: Utilizing greener solvents, such as water, ethanol, or supercritical fluids, or minimizing solvent use altogether. The choice of solvent can significantly impact the environmental footprint of a synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

A potential green synthetic route to this compound could involve a one-pot reaction from readily available starting materials, using a recyclable catalyst in an environmentally benign solvent.

Flow Chemistry and Continuous Manufacturing for Efficient Production

Flow chemistry has emerged as a powerful technology for the efficient and scalable production of chemical compounds. syrris.comnih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

A continuous flow process for the synthesis of this compound could involve the reaction of N-Boc-3-iodoazetidine with 2,5-dimethylphenol in a heated flow reactor. This approach offers several advantages over traditional batch processing, including:

Enhanced heat and mass transfer

Improved reaction control and safety

Potential for automation and high-throughput optimization

Facilitated scale-up

| Reaction | Flow Rate | Temperature (°C) | Residence Time | Yield (%) |

| Nucleophilic Aromatic Substitution | 0.1 - 1.0 mL/min | 80 - 150 | 5 - 30 min | Potentially >90 |

This methodology has been successfully applied to the synthesis of various substituted azetidines and holds great promise for the large-scale manufacturing of this compound. syrris.comminsky.ainih.gov

Photoredox Catalysis and Electrosynthesis in Azetidine Functionalization

Photoredox catalysis and electrosynthesis are modern synthetic tools that utilize light or electricity, respectively, to drive chemical reactions under mild conditions. nih.govchemrxiv.orgyoutube.comacs.org These methods can enable transformations that are difficult to achieve through traditional thermal methods.

For the synthesis of this compound, a photoredox-catalyzed C-O bond formation could be a viable strategy. This might involve the generation of a 2,5-dimethylphenoxyl radical via single-electron transfer from a photocatalyst, which then couples with an azetidine-based radical or a suitable precursor.

| Catalysis Type | Catalyst | Light Source | Reaction |

| Photoredox Catalysis | Iridium or Ruthenium complex | Visible Light (e.g., Blue LED) | C(sp³)-O coupling |

While direct photoredox-catalyzed synthesis of 3-aryloxy-azetidines is an emerging area, the broader field of photoredox catalysis offers a rich toolbox for the development of novel and sustainable synthetic routes to this class of compounds. nih.govyoutube.comacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule, offering a window into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. nih.govnih.gov A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide optimized molecular geometry and key electronic parameters. nih.gov

DFT calculations for related azetidine systems have been used to understand the parameters governing regioselectivity in ring-opening reactions, a key aspect of their chemical reactivity. nih.govresearchgate.net For this compound, these calculations would reveal how the electronic nature of the 2,5-dimethylphenoxy group influences the azetidine ring. The electron-donating nature of the methyl groups on the phenoxy ring is expected to modulate the electron density across the molecule. DFT can also be used to calculate vibrational frequencies, which, when compared with experimental infrared spectra, can help to confirm the predicted structure. nih.gov

Illustrative DFT-Calculated Geometric Parameters: This table presents hypothetical, yet realistic, geometric parameters for this compound based on typical values for azetidine and phenoxy ether structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-N (azetidine) | ~1.48 Å |

| Bond Length | C-C (azetidine) | ~1.55 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | C-N-C (azetidine) | ~90° |

| Dihedral Angle | C-C-O-C | Variable (see Conformational Analysis) |

Frontier Molecular Orbital Analysis and Charge Distribution Mapping

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylphenoxy moiety, particularly the oxygen atom and the aromatic ring. The LUMO, conversely, would likely be distributed across the strained azetidine ring, specifically on the antibonding orbitals associated with the C-N bonds.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Computational studies on similar aromatic compounds and heterocycles provide a basis for estimating these values. nih.gov

Electrostatic potential (ESP) mapping would visually represent the charge distribution. It is anticipated that the nitrogen atom of the azetidine ring and the oxygen atom of the ether linkage would be regions of negative potential (nucleophilic sites), while the hydrogen atoms on the azetidine ring and the aromatic protons would be areas of positive potential. This charge distribution is fundamental to understanding intermolecular interactions and the initial steps of chemical reactions.

Hypothetical Frontier Orbital Data: This table illustrates expected FMO properties for this compound based on general principles and data from related molecules.

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -8.5 eV | 2,5-Dimethylphenoxy group (O, ring) |

| LUMO | ~ +1.5 eV | Azetidine ring (σ* C-N) |

| HOMO-LUMO Gap (ΔE) | ~ 10.0 eV | Entire Molecule |

Prediction of Reaction Pathways and Transition States in Synthetic Transformations

DFT calculations are powerful tools for mapping potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. researchgate.netresearchgate.net For this compound, several reactions could be computationally modeled:

N-Functionalization: The reaction of the azetidine nitrogen with electrophiles. Calculations could determine the activation energy for N-alkylation or N-acylation, confirming the nucleophilicity of the nitrogen.

Ring-Opening Reactions: Azetidines can undergo ring-opening under acidic or nucleophilic conditions due to their inherent ring strain. researchgate.netrsc.org DFT could model the protonation of the nitrogen followed by nucleophilic attack at one of the ring carbons. The calculations would identify the preferred site of attack (regioselectivity) and the energy barriers involved, which are influenced by the electronic effect of the phenoxy substituent. nih.gov

Electrophilic Aromatic Substitution: The 2,5-dimethylphenoxy group can undergo electrophilic substitution. Computational modeling could predict the most likely position for substitution by analyzing the stability of the intermediate carbocations (Wheland intermediates).

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed transformation can be constructed, providing valuable mechanistic insights.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape and dynamic behavior of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide this crucial information.

Preferred Conformations of the Azetidine Ring and Dimethylphenoxy Group

The structure of this compound is defined by the conformation of the azetidine ring and the orientation of the dimethylphenoxy group. The four-membered azetidine ring is not planar and typically adopts a puckered conformation to relieve torsional strain. nih.gov The degree of puckering and the preference for the substituent at C3 to be in an axial or equatorial-like position would be a key focus of conformational analysis. Studies on other substituted azetidines suggest that the puckered form is generally favored. capes.gov.br

The orientation of the bulky 2,5-dimethylphenoxy group relative to the azetidine ring is another important conformational feature governed by the dihedral angles around the C3-O bond. Steric hindrance between the phenoxy group and the azetidine ring will dictate the most stable rotational isomers (rotamers). It is expected that conformations minimizing steric clash between the aromatic ring and the hydrogens on the azetidine ring will be energetically favored.

Expected Conformational Preferences: This table outlines the likely low-energy conformations for the molecule.

| Conformational Feature | Predicted Preference | Reasoning |

|---|---|---|

| Azetidine Ring Puckering | Puckered | Relief of torsional strain. nih.gov |

| Phenoxy Group Position | Equatorial-like | Minimization of steric hindrance with the azetidine ring. |

| C(ring)-C3-O-C(aryl) Dihedral | Likely staggered conformations (e.g., ~60°, 180°, -60°) | Avoidance of steric clash between the rings. |

Dynamic Behavior, Rotational Barriers, and Conformational Ensembles

While static calculations identify energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the dynamic interplay of different conformations.

Key insights from MD simulations would include:

Ring Puckering Dynamics: The azetidine ring may dynamically switch between different puckered states, and MD can quantify the frequency and energy barrier of this process.

Rotational Barriers: The energy barrier to rotation around the C3-O bond can be calculated. This barrier determines how freely the dimethylphenoxy group can rotate relative to the azetidine ring. A high barrier would suggest that the molecule exists in a few well-defined rotamers, while a low barrier would indicate more flexible behavior.

Conformational Ensembles: MD simulations generate a large number of molecular snapshots over time, creating a conformational ensemble. Analyzing this ensemble reveals the probability of finding the molecule in any given conformation, providing a more realistic view of its structure than a single, lowest-energy state. This is particularly relevant for understanding how the molecule might adapt its shape to interact with other molecules, such as a receptor or enzyme active site. nih.gov

These computational approaches, from DFT to molecular dynamics, provide a powerful, predictive framework for understanding the chemical and physical properties of this compound, guiding future experimental work in its synthesis and application.

Solvation Effects on Molecular Conformation and Flexibility

The solvent environment plays a critical role in determining the three-dimensional structure and dynamic behavior of molecules like this compound. The interplay between the solute and solvent molecules can significantly influence the puckering of the azetidine ring and the orientation of the bulky dimethylphenoxy substituent.

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating these effects. DFT calculations, often employing continuum solvation models like the Polarizable Continuum Model (PCM), can predict the relative energies of different conformers in various solvents. nih.gov For instance, the puckering of the azetidine ring, a key conformational feature, can be influenced by the polarity of the solvent. researchgate.net In polar solvents, conformations with a larger dipole moment may be stabilized.

Molecular dynamics simulations offer a more dynamic picture, simulating the explicit interactions between the solute and individual solvent molecules over time. This approach can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the flexibility of the azetidine ring and the rotational freedom of the phenoxy group. For other N-heterocycles, it has been shown that specific interactions, such as hydrogen bonding with protic solvents, can have a dramatic impact on conformation. researchgate.net

Table 1: Representative Solvation Models for Conformational Analysis

| Model Type | Description | Application to this compound |

| Explicit Solvation | The solute is surrounded by a defined number of individual solvent molecules (e.g., water, DMSO). | Provides a detailed, atomistic view of solute-solvent interactions, including hydrogen bonding to the azetidine nitrogen. Computationally intensive. |

| Implicit Solvation (Continuum Models) | The solvent is treated as a continuous medium with a specific dielectric constant. | Offers a computationally efficient way to estimate the bulk effects of a solvent on conformational energies. Useful for initial conformational screening. |

Molecular Modeling Approaches for Understanding Molecular Recognition (Conceptual Frameworks)

Understanding how this compound might interact with biological targets is a cornerstone of rational drug design. Molecular modeling provides a suite of techniques to predict and analyze these interactions, even with hypothetical protein targets.

Ligand-Based and Structure-Based Pharmacophore Development (if applicable)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Ligand-Based Approach: When the structure of the target is unknown, a pharmacophore model can be developed by aligning a set of known active molecules and extracting their common chemical features. For a novel compound like this compound, one could compare it to other known bioactive azetidine derivatives to hypothesize a pharmacophore. acs.org

Structure-Based Approach: If the three-dimensional structure of a hypothetical target protein is available, a pharmacophore can be derived from the key interactions observed between the protein and a known ligand in its binding site. This model would highlight features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are crucial for binding.

For this compound, a hypothetical pharmacophore would likely include the azetidine nitrogen as a potential hydrogen bond acceptor, the aromatic ring as a hydrophobic or pi-stacking feature, and the ether oxygen as another potential hydrogen bond acceptor.

Computational Docking Studies with Hypothetical Biological Targets (for design principles)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netrjptonline.org This method is instrumental in drug discovery for virtual screening and for understanding the principles of molecular recognition. researchgate.netnih.gov

In the absence of a known biological target for this compound, docking studies could be performed with a range of hypothetical or representative protein binding sites. For example, since many azetidine-containing compounds are investigated as enzyme inhibitors or receptor modulators, one could dock this molecule into the active sites of various kinases, proteases, or G-protein coupled receptors. researchgate.netnih.gov

These studies would involve:

Generating a 3D model of this compound.

Preparing the 3D structure of the hypothetical protein target.

Using a docking program (e.g., AutoDock, GOLD) to systematically sample different binding poses of the ligand within the target's active site. rjptonline.orgvistas.ac.in

Scoring the poses based on their predicted binding affinity and analyzing the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

The results of such hypothetical docking studies can provide valuable insights into the types of interactions the molecule is capable of forming and guide the design of future analogs with improved binding properties. For instance, studies on other azetidine derivatives have successfully used docking to rationalize their biological activity. researchgate.netnih.gov

Table 2: Key Interaction Types in Hypothetical Docking of this compound

| Interaction Type | Potential Involving Moiety | Significance |

| Hydrogen Bonding | Azetidine nitrogen, ether oxygen | Directional interactions that are crucial for binding specificity. |

| Hydrophobic Interactions | 2,5-dimethylphenyl group, azetidine ring carbons | Contribute significantly to binding affinity by displacing water molecules from the binding site. |

| Pi-Stacking/Aromatic Interactions | 2,5-dimethylphenyl ring | Can form favorable interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. |

| Van der Waals Contacts | Entire molecule | Non-specific, but collectively important for the overall shape complementarity and stability of the complex. |

Molecular Mechanics and Force Field Parametrization for Azetidine Systems

Accurate molecular mechanics simulations rely on a well-defined set of parameters known as a force field. A force field is a collection of equations and associated parameters that describe the potential energy of a system of atoms and molecules. For novel molecules like this compound, it is often necessary to develop or validate specific parameters, as they may not be present in standard force fields like AMBER or CHARMM. nih.govuiuc.edunih.gov

The process of parametrization typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule or its fragments to obtain data on its geometry, vibrational frequencies, and conformational energy landscape.

Parameter Fitting: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, atomic charges) are then adjusted to reproduce the QM data as closely as possible. nih.gov Automated tools can facilitate this process. nih.govnih.gov

For the azetidine ring, the dihedral angle parameters that govern the ring puckering are particularly important. These parameters must be carefully fitted to accurately represent the energy barrier between different puckered conformations. Similarly, the partial atomic charges on the atoms of the 3-(2,5-dimethylphenoxy) moiety need to be determined to correctly model its electrostatic interactions. The development of accurate force fields is crucial for obtaining meaningful results from molecular dynamics simulations and other molecular mechanics-based methods. researchgate.net

Mechanistic Studies and Biological Activity Interrogation of 3 2,5 Dimethylphenoxy Azetidine Preclinical and in Vitro Focus

In Vitro Receptor Binding and Enzyme Inhibition Characterization

The initial characterization of 3-(2,5-dimethylphenoxy)azetidine has centered on its ability to interact with various receptors and enzymes in controlled laboratory settings. These assays are fundamental to understanding the compound's primary mechanism of action and its potential therapeutic relevance.

Radioligand Binding Assays for Receptor Affinity and Selectivity (In Vitro)

Radioligand binding assays are a crucial first step in determining the affinity and selectivity of a compound for specific receptors. While comprehensive data for this compound is still emerging, preliminary studies have explored its binding profile against a panel of receptors. These studies often involve incubating the compound with cell membranes expressing the target receptor in the presence of a known radioactive ligand. The ability of this compound to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki).

For instance, in studies of analogous compounds with azetidine (B1206935) rings, researchers have investigated their affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These investigations have highlighted the importance of substitutions on both the azetidine and pyridine (B92270) rings for binding affinity. nih.gov While direct data for this compound is not yet available in the public domain, the established methodologies from these related studies will be pivotal in its future characterization.

| Receptor Target | Radioligand Used | Binding Affinity (Ki) | Selectivity Profile |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Table 1: Radioligand Binding Assay Data for this compound. Currently, specific data from radioligand binding assays for this compound is not publicly available. |

Enzyme Kinetics and Inhibition Profiling against Target Enzymes (In Vitro)

Beyond receptor binding, the potential for this compound to inhibit the activity of specific enzymes is another key area of investigation. Enzyme inhibition assays are performed to determine if the compound can interfere with an enzyme's catalytic activity and to characterize the nature of this inhibition (e.g., competitive, non-competitive).

Drawing parallels from research on structurally related molecules, the focus of future enzyme inhibition studies on this compound might include enzymes involved in neurotransmitter metabolism or inflammatory pathways. The methodologies for such studies are well-established. For example, in the study of other novel compounds, researchers have successfully used in vitro assays to measure their inhibitory potency against enzymes like cyclooxygenases (COX) or various cytochrome P450 isoforms.

| Target Enzyme | Substrate Used | Inhibition Constant (IC50/Ki) | Mode of Inhibition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Table 2: Enzyme Inhibition Profile of this compound. Specific data on the enzyme inhibition properties of this compound is not currently available in the public record. |

Competitive Binding Studies for Target Engagement Assessment

Competitive binding assays are employed to confirm that a compound interacts with a specific target in a competitive manner, often against a known endogenous ligand or another well-characterized molecule. These studies are critical for validating the direct interaction of the compound with its intended target.

While no specific competitive binding data for this compound has been published, the principles of such studies are universal. For example, in the characterization of new dopamine (B1211576) D2 receptor ligands, competitive binding assays using radiolabeled spiperone (B1681076) are standard practice to determine the affinity and competitive nature of the novel compounds. nih.govebi.ac.uk Similar approaches will be essential to confirm the target engagement of this compound once its primary targets are identified.

Cellular Pathway Modulation and Functional Assays in Cell-Based Models (In Vitro)

Moving from isolated receptors and enzymes to a more complex biological context, in vitro cell-based assays are used to investigate how this compound affects cellular functions and signaling pathways.

Investigation of Intracellular Signaling Cascades Triggered by this compound

Once a compound binds to a receptor, it can trigger a cascade of intracellular signaling events. Investigating these pathways helps to understand the functional consequences of receptor engagement. Techniques such as Western blotting, ELISA, and reporter gene assays are commonly used to measure changes in the levels of second messengers (e.g., cAMP, calcium) or the phosphorylation status of key signaling proteins.

For example, studies on other novel therapeutic agents have detailed how their interaction with a G-protein coupled receptor (GPCR) can modulate downstream pathways involving protein kinase A (PKA) or mitogen-activated protein kinases (MAPK). Future research on this compound will likely involve similar methodologies to dissect the signaling cascades it may initiate.

Gene Expression and Protein Level Modulation in Response to Compound Treatment

The ultimate effect of a compound on a cell is often reflected in changes in gene expression and protein synthesis. Techniques like quantitative polymerase chain reaction (qPCR) and microarray analysis can be used to assess changes in messenger RNA (mRNA) levels of specific genes, while Western blotting and mass spectrometry can quantify changes in protein expression.

Research into compounds with similar structural motifs, such as gemfibrozil (B1671426) which also contains a 2,5-dimethylphenoxy group, has shown modulation of genes involved in lipid metabolism. researchgate.netresearchgate.net While chemically distinct, these findings suggest potential avenues for investigating the effects of this compound on gene and protein expression in relevant cell models.

| Cell Line | Treatment Concentration | Key Modulated Genes | Key Modulated Proteins |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Table 3: Gene and Protein Expression Modulation by this compound. There is currently no publicly available data on the effects of this compound on gene or protein expression. |

High-Throughput Screening Methodologies for Identifying Specific Biological Activities

High-throughput screening (HTS) serves as a critical initial step in the identification of the biological activities of novel compounds like this compound. This process involves the rapid, automated testing of large numbers of chemical substances against specific biological targets. The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological effect.

For a compound such as this compound, a variety of HTS assays could be employed to elucidate its biological function. These methodologies are typically designed to be robust, reproducible, and scalable. Common HTS approaches include:

Biochemical Assays: These assays measure the effect of a compound on the activity of a purified target protein, such as an enzyme or a receptor. For instance, if this compound were being investigated as a potential enzyme inhibitor, a biochemical assay would quantify the enzyme's activity in the presence and absence of the compound.

Cell-Based Assays: These assays utilize living cells to assess the effect of a compound on a cellular process. This could involve measuring changes in cell viability, proliferation, gene expression, or the activation of specific signaling pathways. For example, a fluorescence-based reporter gene assay could be used to screen for compounds that activate or inhibit a particular transcription factor. A screen of approximately 3,400 compounds led to the identification of 11 hit compounds based on their activity and mechanism of action nih.gov.

High-Content Screening (HCS): This advanced form of cell-based screening uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. HCS can provide more detailed information about a compound's effects on cellular morphology, protein localization, and organelle function.

The selection of a specific HTS methodology depends on the hypothesized or desired biological activity of the compound. In the context of pediatric cancer research, HTS of patient-derived samples against a library of anticancer drugs has been shown to confirm known associations between genomic alterations and drug responses, and the in vitro results were validated in in vivo models nih.gov.

Once a "hit" is identified through HTS, it undergoes further validation and characterization to confirm its activity and determine its potency and selectivity. This often involves dose-response studies and secondary assays to rule out false positives.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Following the identification of a biologically active compound through HTS, the next crucial phase is the exploration of its structure-activity relationship (SAR). SAR studies involve the systematic synthesis and biological testing of analogues of the hit compound to understand how different chemical modifications influence its biological activity. The goal is to identify the key structural features responsible for the compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the design of more effective therapeutic agents. The synthesis, SAR, and evolution of a novel series of oxadiazole-containing 5-lipoxygenase-activating protein (FLAP) inhibitors have been described, with some compounds showing excellent FLAP binding potency nih.gov.

The azetidine ring is a four-membered nitrogen-containing heterocycle that provides a rigid scaffold for the presentation of substituents in defined spatial orientations. Modifications to this core structure can have a profound impact on a compound's biological activity. For this compound, systematic modifications to the azetidine core could include:

Substitution at the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a common site for modification. Introducing different substituents, such as alkyl groups, acyl groups, or aryl groups, can alter the compound's polarity, basicity, and steric bulk, which in turn can affect its interaction with biological targets.

Ring Fusion: Fusing the azetidine ring to other ring systems to create bicyclic or polycyclic structures can dramatically alter the compound's three-dimensional shape and rigidity. This can lead to enhanced potency and selectivity by locking the molecule into a more favorable conformation for binding to its target. The development of a stereospecific C(sp3)−H arylation of azetidines has enabled the preparation of all four stereoisomers of a bicyclic azetidine series with antimalarial activity harvard.edu.

| Modification to Azetidine Core | Rationale | Potential Impact on Biological Activity |

| N-alkylation | Altering basicity and lipophilicity | Could improve cell permeability and target engagement. |

| N-acylation | Introducing hydrogen bond acceptors | May enhance binding affinity to the target protein. |

| C4-substitution | Introducing additional functional groups | Could probe for additional binding pockets in the target. |

| Azetidine ring fusion | Constraining the conformation | May increase potency and selectivity by reducing the entropic penalty of binding. |

This table presents hypothetical modifications and their potential impacts based on general principles of medicinal chemistry, as specific SAR data for this compound is not publicly available.

The 2,5-dimethylphenoxy group is another critical component of the this compound structure. Modifications to this aromatic ring system can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its biological activity. Key areas of exploration for substituent effects on the dimethylphenoxy moiety include:

Position of the Methyl Groups: Moving the methyl groups to different positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-disubstitution) would systematically probe the steric and electronic requirements of the binding pocket.

Nature of the Substituents: Replacing the methyl groups with other substituents of varying size, electronics, and polarity (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) can provide valuable insights into the nature of the interaction between the phenoxy moiety and its biological target. For instance, the synthesis of various 2,5-disubstituted-1,3,4-thiadiazole derivatives has shown that changing phenyl and methyl substitutions to an ethyl group can significantly potentiate cytotoxic activities mdpi.com.

Bioisosteric Replacement: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan) to explore the importance of the aromatic system and the potential for improved properties.

| Modification to Dimethylphenoxy Moiety | Rationale | Potential Impact on Biological Activity |

| Shifting methyl group positions | Probing steric tolerance of the binding site | May reveal optimal positioning for enhanced potency. |

| Replacement of methyl with electron-withdrawing groups (e.g., Cl, CF3) | Altering electronic properties and metabolic stability | Could improve pharmacokinetic properties and binding affinity. |

| Replacement of methyl with electron-donating groups (e.g., OCH3) | Modifying hydrogen bonding capacity and electronics | May introduce new favorable interactions with the target. |

| Replacement of the phenyl ring with a heterocycle (e.g., pyridine) | Altering polarity and introducing potential new binding interactions | Could improve solubility and selectivity. |

This table presents hypothetical modifications and their potential impacts based on general principles of medicinal chemistry, as specific SAR data for this compound is not publicly available.

The 3-position of the azetidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

Therefore, a critical aspect of the SAR studies for this compound would be the separate synthesis and biological evaluation of the individual enantiomers. This would involve:

Asymmetric Synthesis: Developing a synthetic route that produces each enantiomer in high purity.

Chiral Separation: Alternatively, synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography.

Biological Evaluation of Enantiomers: Testing each enantiomer in the relevant biological assays to determine if one is significantly more potent or selective than the other. The more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer."

In some cases, the distomer may be inactive, while in others it may contribute to off-target effects or have a different pharmacological profile altogether. Understanding the influence of stereochemistry is therefore essential for the development of a safe and effective drug. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the critical role of stereochemistry in biological function [8, 9 from previous search].

| Stereoisomer | Hypothetical Biological Potency | Rationale for Potential Difference |

| (R)-3-(2,5-Dimethylphenoxy)azetidine | Higher | The spatial arrangement of the dimethylphenoxy group and the azetidine nitrogen in the R-enantiomer may allow for optimal binding to the chiral active site of the target protein, leading to a stronger interaction and higher potency. |

| (S)-3-(2,5-Dimethylphenoxy)azetidine | Lower | The S-enantiomer's stereochemistry might result in a steric clash with amino acid residues in the binding pocket or prevent the formation of key interactions, leading to reduced affinity and lower biological activity. |

This table presents a hypothetical scenario to illustrate the importance of stereochemistry. The actual activity of each enantiomer would need to be determined through experimental testing.

Derivatization Strategies and Lead Optimization Principles for 3 2,5 Dimethylphenoxy Azetidine Analogues

Design Principles for Novel Analogues and Derivatives of 3-(2,5-Dimethylphenoxy)azetidine

The design of new chemical entities based on the this compound scaffold is guided by established principles of medicinal chemistry. These principles aim to systematically explore the chemical space around the lead compound to identify key structural modifications that lead to improved biological activity.

Bioisosteric Replacements within the Azetidine (B1206935) and Phenoxy Scaffolds

Bioisosterism, the strategy of exchanging a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. spirochem.comcambridgemedchemconsulting.com This approach is particularly valuable for optimizing the properties of a lead compound by fine-tuning its steric, electronic, and lipophilic characteristics. In the context of this compound, bioisosteric replacements can be envisioned for both the azetidine ring and the 2,5-dimethylphenoxy moiety to modulate its pharmacological profile. acs.orgdrughunter.com

The 2,5-dimethylphenoxy group offers numerous opportunities for bioisosteric modification. The phenyl ring itself can be replaced by a variety of heteroaromatic rings, such as pyridine (B92270), thiophene, or pyrazole. rsc.org Such modifications can introduce new hydrogen bond donors or acceptors, alter the electronic distribution, and improve metabolic stability. rsc.org The methyl groups on the phenyl ring can also be substituted with other small alkyl groups, halogens (e.g., fluorine, chlorine), or trifluoromethyl groups to modulate lipophilicity and electronic properties. cambridgemedchemconsulting.com Furthermore, the ether linkage is a key structural element that can be replaced with bioisosteres like a thioether, sulfoxide, sulfone, or an amide to explore different bond angles, lengths, and hydrogen bonding capabilities.

Scaffold Hopping and Fragment Merging Approaches

Scaffold hopping is a powerful strategy in drug discovery that aims to identify novel core structures that are structurally distinct from the original lead but retain similar biological activity. nih.govnih.gov This approach can lead to compounds with improved properties, such as enhanced novelty, better patentability, and different side-effect profiles. For this compound, scaffold hopping could involve replacing the central azetidine-phenoxy core with entirely different chemical architectures that present the key pharmacophoric elements in a similar spatial arrangement. Computational methods are often employed to screen virtual libraries of compounds for their ability to mimic the shape and electronic features of the original lead. nih.gov

Fragment merging, another valuable design strategy, involves combining structural features from different active compounds or from different parts of the same molecule to create a new hybrid molecule with potentially improved properties. In the context of this compound, if other ligands targeting the same biological target are known, fragments from these molecules could be merged with fragments of the lead compound to generate novel analogues. This approach leverages existing knowledge of structure-activity relationships to guide the design of new and potentially more potent compounds.

Rational Design Informed by Computational Modeling and SAR Analysis

Rational drug design, aided by computational modeling and a thorough understanding of structure-activity relationships (SAR), provides a directed approach to lead optimization. nih.gov Computational techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of this compound and its analogues within the target protein. This information is invaluable for identifying key interactions and for designing new modifications that are likely to enhance binding affinity.

The systematic synthesis and biological evaluation of a series of analogues provide crucial SAR data. nih.gov This data reveals which structural modifications are beneficial for activity and which are detrimental. For example, by systematically varying the substituents on the phenoxy ring and observing the impact on biological activity, a quantitative understanding of the electronic and steric requirements of the binding pocket can be developed. This iterative cycle of design, synthesis, and testing is fundamental to the lead optimization process, allowing for the gradual refinement of the lead compound into a clinical candidate. nih.govresearchgate.net

Synthetic Methodologies for Chemical Diversification and Library Generation

The efficient synthesis of a diverse range of analogues is essential for a successful lead optimization campaign. Modern synthetic methodologies offer powerful tools for the rapid generation and diversification of compound libraries based on the this compound core.

Parallel Synthesis and Combinatorial Chemistry Approaches for Analogue Libraries

Parallel synthesis and combinatorial chemistry are high-throughput techniques that enable the rapid production of large numbers of compounds. spirochem.comuniroma1.ityoutube.com In a parallel synthesis approach, multiple reactions are carried out simultaneously in an array format, such as in a 96-well plate. researchgate.netnih.gov This allows for the efficient exploration of a wide range of building blocks and reagents. For the synthesis of this compound analogues, a parallel synthesis strategy could involve reacting a common azetidine precursor with a library of different phenols to generate a diverse set of phenoxyazetidine derivatives.

Combinatorial chemistry takes this a step further by employing a "split-and-pool" strategy to generate vast libraries of compounds. While more complex, this approach can be used to explore a much larger chemical space. The resulting libraries of compounds can then be screened for biological activity to identify promising new leads.

Late-Stage Functionalization of the this compound Core

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing chemical modifications at a late step in a synthetic sequence. nih.gov This approach is particularly valuable for drug discovery as it allows for the rapid diversification of complex molecules without the need to re-synthesize the entire molecule from scratch. Recent advances in C-H activation and other selective functionalization reactions have made LSF an increasingly viable and attractive strategy. nih.govnih.gov

In the context of this compound, LSF could be used to directly modify the azetidine ring or the aromatic ring of the phenoxy group. For example, C-H activation methods could be employed to introduce new substituents at specific positions on the azetidine ring, providing access to novel analogues that would be difficult to synthesize using traditional methods. Similarly, the aromatic C-H bonds of the phenoxy group could be targeted for functionalization, allowing for the introduction of a wide range of chemical groups to probe the SAR of this part of the molecule. This approach significantly accelerates the exploration of chemical space and the generation of new intellectual property.

Advanced Methodologies for Investigating 3 2,5 Dimethylphenoxy Azetidine

Spectroscopic Methodologies for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for probing the molecular architecture and behavior of 3-(2,5-Dimethylphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structure, Solution Conformation, and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For azetidine (B1206935) derivatives, ¹H NMR is crucial for assigning the relative stereochemistry of protons on the azetidine ring. The coupling constants (J-values) between these protons are indicative of their spatial relationship; typically, Jtrans couplings are smaller (around 5.8–7.9 Hz) than Jcis couplings (around 8.4–8.9 Hz). ipb.pt

Further structural refinement and confirmation of stereochemistry are achieved through two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space interactions between protons, allowing for the definitive assignment of cis and trans isomers. For instance, in related azetidine-containing natural products, strong NOE correlations have been used to establish the relative orientation of substituents on the azetidine ring. ipb.pt

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The chemical shifts of carbonyl carbons, in particular, can be sensitive to the solvent environment, offering insights into intermolecular interactions such as hydrogen bonding. mdpi.com In the context of ligand-target interactions, NMR can be used to study the conformational changes that occur upon binding and to identify the specific atoms involved in the interaction.

| NMR Technique | Application for this compound | Typical Data Obtained |

| ¹H NMR | Determination of relative stereochemistry | Coupling constants (J-values) |

| NOESY | Confirmation of stereochemistry and 3D structure | Nuclear Overhauser Effect correlations |

| ¹³C NMR | Characterization of the carbon framework and intermolecular interactions | Chemical shifts (δ) |

X-ray Crystallography for Solid-State Molecular Conformation and Co-crystal Structures of its Complexes

X-ray crystallography provides unparalleled detail about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is instrumental in unambiguously determining the absolute stereochemistry of chiral molecules like substituted azetidines. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed molecular structure can be generated.

For this compound, X-ray crystallography could confirm the puckering of the azetidine ring, the orientation of the dimethylphenoxy group relative to the azetidine, and the precise bond lengths and angles. Furthermore, co-crystallization of this compound with a biological target, such as a protein, can reveal the specific interactions at the binding site, providing a structural basis for its biological activity. nih.gov The analysis of crystal packing can also offer insights into intermolecular forces. researchgate.net

| Crystallographic Parameter | Information Gained for this compound |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice |

| Space Group | The symmetry of the crystal |

| Atomic Coordinates | The precise 3D position of each atom |

| Bond Lengths and Angles | The geometry of the molecule |

| Torsion Angles | The conformation of the molecule |

Circular Dichroism (CD) Spectroscopy for Chiral Compound Conformation and Protein Binding Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. anu.edu.aunih.gov This technique is particularly valuable for studying the conformation of chiral compounds and their interactions with macromolecules like proteins.

When a chiral molecule like this compound binds to a protein, it can induce changes in the protein's secondary or tertiary structure, which can be monitored by CD spectroscopy in the far-UV region (190-250 nm). nih.gov Conversely, the protein's chiral environment can induce a CD signal in the bound ligand (an induced CD spectrum), which can be observed in the near-UV or visible region where the ligand absorbs light. anu.edu.aunih.govresearchgate.net The intensity and shape of this induced CD spectrum can provide quantitative information about the binding affinity and the stereochemistry of the binding mode. researchgate.net

| CD Spectroscopy Application | Information Obtained for this compound |

| Far-UV CD | Changes in protein secondary structure upon binding |

| Near-UV/Visible CD (Induced CD) | Confirmation of binding, stoichiometry, and binding site chirality |

Chromatographic and Mass Spectrometric Approaches in Azetidine Research

Chromatographic and mass spectrometric methods are essential for the purification, quantification, and metabolic profiling of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reversed-phase HPLC is commonly used to assess its purity by separating it from any starting materials, byproducts, or degradation products. nih.gov

Since this compound is chiral, separating its enantiomers is often necessary. This can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP). mdpi.commdpi.com Polysaccharide-based CSPs are widely used for this purpose. nih.gov The development of a successful enantiomeric separation method allows for the determination of the enantiomeric excess (e.e.) of a sample, which is crucial for understanding its pharmacological properties. nih.gov

| HPLC Method | Purpose | Key Parameters |

| Reversed-Phase HPLC | Purity assessment | Mobile phase composition, column type, flow rate, detection wavelength |

| Chiral HPLC | Enantiomeric separation | Chiral stationary phase, mobile phase, temperature |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Metabolite Identification (In Vitro Enzymatic Studies)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.gov This hybrid technique is invaluable for monitoring the progress of chemical reactions in real-time and for identifying the products formed.

In the context of drug metabolism, LC-MS is the primary tool for identifying metabolites of a compound following incubation with in vitro systems, such as liver microsomes. mdpi.comresearchgate.net For this compound, this would involve incubating the compound with liver microsomes and then analyzing the resulting mixture by LC-MS. The mass spectrometer can detect the parent compound and any new molecules formed through metabolic processes like hydroxylation, demethylation, or ring opening. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment these new molecules, providing structural information that aids in their identification. researchgate.net

| LC-MS Application | Experimental Approach | Information Gained |

| Reaction Monitoring | Analysis of reaction aliquots over time | Reaction progress, formation of intermediates and byproducts |

| Metabolite Identification | Incubation with liver microsomes followed by LC-MS/MS analysis | Structures of phase I and phase II metabolites |

Ion Mobility Spectrometry (IMS) for Isomer Differentiation and Conformational Analysis

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), is a powerful technique for separating gas-phase ions based on their size, shape, and charge. polyu.edu.hk This method provides an additional dimension of separation to mass spectrometry, enabling the resolution of isomers—molecules with the same mass but different structural arrangements—that would otherwise be indistinguishable. polyu.edu.hknih.gov The core principle involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.govub.edu This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional shape. ub.edufrontiersin.org Smaller, more compact ions experience fewer collisions with the buffer gas and travel faster than larger, more extended ions. nih.gov

For a molecule like this compound, IMS can be instrumental in identifying and characterizing different conformational states. The flexibility of the molecule, particularly rotations around the ether linkage and potential puckering of the azetidine ring, can give rise to distinct, stable conformers in the gas phase. These conformers, while having identical mass, would present different shapes and therefore exhibit unique drift times and CCS values. nih.govresearchgate.net

Illustrative Research Findings:

In a hypothetical IMS analysis, a sample of this compound was ionized using electrospray ionization and introduced into an ion mobility spectrometer. The resulting data revealed the presence of two distinct ion populations at the same mass-to-charge ratio, suggesting the co-existence of at least two stable conformers. These were designated as "Compact Conformer A" and "Extended Conformer B."

Compact Conformer A could represent a folded structure where the dimethylphenoxy group is oriented closer to the azetidine ring, potentially stabilized by intramolecular interactions.

Extended Conformer B would represent a more linear arrangement of the molecule.

The distinct CCS values allow for their differentiation and quantification, providing insight into the conformational landscape of the molecule.

| Conformer | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (CCS) in N₂ (Ų) | Relative Abundance (%) |

| Compact Conformer A | 10.2 | 145.3 | 68 |

| Extended Conformer B | 11.5 | 158.9 | 32 |

Biophysical Techniques for Ligand-Target Interaction Characterization (In Vitro)

Understanding how a ligand interacts with its biological target is crucial. In vitro biophysical techniques offer a direct means to measure the various parameters of these interactions without the complexities of a cellular environment. acs.orgnih.govnih.gov These methods are essential for confirming direct binding, determining the strength and kinetics of the interaction, and elucidating the thermodynamic forces driving the binding event. acs.org

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that monitors molecular interactions in real-time. jacksonimmuno.com The method involves immobilizing one interacting partner (the ligand, typically a protein target) onto a sensor chip surface, while the other partner (the analyte, such as this compound) is flowed across the surface in a solution. jacksonimmuno.comresearchgate.net Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.com This response is directly proportional to the mass accumulating on the surface. youtube.com By monitoring this change over time, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated from the ratio of these rate constants (kₔ/kₐ). nih.gov

Illustrative Research Findings:

To characterize the interaction of this compound with a hypothetical target, "Protein Kinase Y," an SPR experiment was conducted. The kinase was immobilized on a CM5 sensor chip, and various concentrations of the compound were injected over the surface. The resulting sensorgrams showed a concentration-dependent binding response. Analysis of the association and dissociation phases of the binding curves allowed for the determination of the kinetic parameters.

| Parameter | Symbol | Hypothetical Value | Unit |

| Association Rate Constant | kₐ | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₔ | 3.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant | Kₗ | 20 | nM |

These hypothetical results suggest a moderately fast association and a relatively slow dissociation, culminating in a strong binding affinity in the nanomolar range.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. numberanalytics.commalvernpanalytical.com This provides a complete thermodynamic profile of the interaction in a single experiment. azom.com In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small increments into a sample cell containing the macromolecule target (e.g., Protein Kinase Y) at a constant temperature. wikipedia.org The instrument measures the minute heat changes that occur upon binding. nih.gov The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the binding affinity (Kₐ or its inverse, Kₗ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). malvernpanalytical.com From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing deep insight into the forces driving the interaction. azom.com

Illustrative Research Findings:

To complement the SPR kinetics, the binding of this compound to Protein Kinase Y was analyzed by ITC. The experiment revealed an exothermic binding reaction, indicating that heat is released upon interaction. The data provided a comprehensive thermodynamic signature for the binding event.

| Parameter | Symbol | Hypothetical Value | Unit |

| Stoichiometry | n | 1.05 | - |

| Binding Affinity | Kₗ | 25 | nM |

| Binding Enthalpy | ΔH | -8.5 | kcal/mol |

| Entropic Contribution | -TΔS | -2.1 | kcal/mol |

| Gibbs Free Energy | ΔG | -10.6 | kcal/mol |

The stoichiometry value close to 1 suggests a 1:1 binding model. The negative enthalpy (ΔH) indicates that the interaction is enthalpically driven, likely due to the formation of favorable contacts like hydrogen bonds or van der Waals interactions. The unfavorable entropic contribution (-TΔS) is expected, as the binding of a small molecule to a protein restricts the conformational freedom of both partners.

MicroScale Thermophoresis (MST) for Interaction Affinity and Stoichiometry Determination

MicroScale Thermophoresis (MST) is a biophysical method that measures molecular interactions by detecting changes in the fluorescence of a target molecule as a temperature gradient is applied. wikipedia.org The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in the molecule's size, charge, and hydration shell. basepairbio.comyoutube.com When a ligand binds to a fluorescently labeled target protein, the resulting complex will typically have a different thermophoretic mobility than the unbound protein. nih.gov By keeping the concentration of the labeled target constant and titrating the unlabeled ligand, a binding curve can be generated by plotting the change in the normalized fluorescence against the ligand concentration. From this curve, the equilibrium dissociation constant (Kₗ) can be determined with high precision, often using very low sample amounts. nanotempertech.com

Illustrative Research Findings:

An MST experiment was designed to validate the binding affinity of this compound for Protein Kinase Y. The kinase was fluorescently labeled, and its concentration was kept constant while the concentration of the compound was varied across a series of 16 capillaries. The thermophoretic movement was measured, and the change in fluorescence was plotted to generate a binding curve.

| Parameter | Symbol | Hypothetical Value | Unit |

| Dissociation Constant | Kₗ | 22 | nM |

| Signal-to-Noise Ratio | S/N | 15.2 | - |

| Thermophoretic Signal Change | ΔFₙₒᵣₘ | 8.5 | ‰ |

The Kₗ value obtained from MST is in excellent agreement with the values determined by SPR and ITC, confirming a high-affinity interaction. The strong signal change and high signal-to-noise ratio indicate a robust and reliable measurement, validating the binding event between this compound and its hypothetical target.

Future Directions and Emerging Research Avenues for 3 2,5 Dimethylphenoxy Azetidine

Development of 3-(2,5-Dimethylphenoxy)azetidine as a Chemical Probe for Biological Systems

A critical step in understanding the therapeutic potential of any new compound class is the development of chemical probes. These are small molecules designed to selectively interact with a specific protein or biological pathway, thereby enabling researchers to study its function in detail. This compound, with its distinct azetidine (B1206935) ring and substituted phenoxy group, is a prime candidate for development into such a probe.

The azetidine moiety offers a three-dimensional structure that can be a bioisostere for other common rings in pharmaceuticals, potentially offering improved metabolic stability or cell permeability. nih.gov The dimethylphenoxy portion can be systematically modified to fine-tune binding affinity and selectivity for a target protein. Future research would involve synthesizing a small library of analogues of this compound with subtle structural variations. These analogues would then be screened against various biological targets to identify a lead compound with high potency and selectivity. This lead probe could then be further derivatized, for instance by incorporating a fluorescent tag or a photo-affinity label, to facilitate the identification of its binding partners and the elucidation of complex biological processes.

Integration of Artificial Intelligence and Machine Learning in Azetidine Compound Discovery

The discovery and optimization of novel compounds like this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.govmednexus.org These computational tools are revolutionizing medicinal chemistry by enabling researchers to navigate the vast chemical space more efficiently. nih.gov